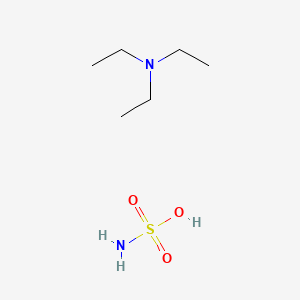

Triethylamine sulfamate

Description

BenchChem offers high-quality Triethylamine sulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylamine sulfamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

761-02-4 |

|---|---|

Molecular Formula |

C6H18N2O3S |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

N,N-diethylethanamine;sulfamic acid |

InChI |

InChI=1S/C6H15N.H3NO3S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

DQMFXGQHSPWNOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.NS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is triethylamine sulfamate

An In-Depth Technical Guide to Triethylamine Sulfamate: Synthesis, Applications, and Experimental Protocols

Abstract

Triethylamine sulfamate (CAS No. 761-02-4) is an organic salt formed from the acid-base reaction of triethylamine and sulfamic acid. While seemingly a simple compound, it serves as a crucial and versatile reagent in modern organic synthesis. Its primary utility lies in its role as a precursor for introducing the sulfamate functional group (–OSO₂NH₂) into organic molecules, a moiety of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of triethylamine sulfamate, detailing its physicochemical properties, synthesis protocols, mechanistic underpinnings of its applications, and best practices for its handling and characterization. It is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important synthetic tool.

Introduction: The Synthetic Utility of a Versatile Salt

In the landscape of synthetic chemistry, the sulfamate functional group is a recognized pharmacophore found in a range of clinically significant drugs, valued for its ability to mimic sulfate esters while exhibiting different metabolic stability.[1] Sulfamate derivatives are investigated for their therapeutic potential as steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and anticonvulsants.[1][2] The efficient and controlled installation of this group is therefore a critical challenge in drug discovery.

Triethylamine sulfamate, also known as triethylammonium sulfamate, emerges as a key reagent in this context. It is an easily prepared, stable, and manageable source of the sulfamoyl group. Unlike harsh sulfating agents like sulfur trioxide or chlorosulfonic acid, triethylamine sulfamate offers a milder alternative, often used in a two-step process involving activation followed by nucleophilic attack.[3][4] Its application extends beyond bespoke laboratory synthesis to industrial processes, most notably as a key intermediate in the manufacture of the widely used artificial sweetener, acesulfame potassium.[5] This guide will elucidate the fundamental chemistry and practical applications of this compound, providing the necessary framework for its effective use in a research and development setting.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of triethylamine sulfamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 761-02-4 | [6] |

| IUPAC Name | N,N-diethylethanamine;sulfamic acid | |

| Synonyms | Triethylammonium sulfamate, Triethylammonium sulphamate | [6] |

| Molecular Formula | C₆H₁₅N·H₃NO₃S | [6] |

| Molecular Weight | 198.28 g/mol | [6] |

| Appearance | White to off-white solid or oil, dependent on purity | [5] |

| Boiling Point | 90.5°C at 760 mmHg | [6] |

| Flash Point | 152.2°C | [6] |

| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O |

Synthesis and Mechanism

Triethylamine sulfamate is readily prepared through a direct acid-base neutralization reaction between sulfamic acid, a stable, crystalline solid, and triethylamine, a liquid organic base.[5] The reaction is exothermic and proceeds in high yield.

The mechanism is a classic proton transfer: the lone pair of electrons on the nitrogen atom of triethylamine deprotonates the acidic sulfamic acid, forming the triethylammonium cation and the sulfamate anion. The resulting salt is typically used directly or after removal of the solvent.

Caption: Workflow for the synthesis of triethylamine sulfamate.

Experimental Protocol: Synthesis of Triethylamine Sulfamate

This protocol is adapted from methodologies described in the patent literature for industrial synthesis.[5]

-

Preparation of Reactant Solutions:

-

In a reaction vessel equipped with a magnetic stirrer and an addition funnel, dissolve sulfamic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

In a separate flask, dissolve triethylamine (1.0 eq) in DCM.

-

-

Amination Reaction:

-

Cool the sulfamic acid solution in an ice bath to manage the exothermic nature of the reaction.

-

Add the triethylamine solution dropwise to the stirred sulfamic acid solution over 30-60 minutes, maintaining the internal temperature below 20°C.

-

Causality Note: Slow, controlled addition is critical to dissipate the heat generated from the neutralization reaction, preventing excessive solvent vaporization and potential side reactions.[5]

-

-

Completion and Use:

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

The resulting solution of triethylamine sulfamate in DCM can often be used directly in subsequent reactions without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the salt as a solid or oil.

-

Core Applications in Research and Development

The primary value of triethylamine sulfamate is as a versatile precursor for sulfamoylation reactions, particularly in the synthesis of complex molecules relevant to drug discovery.

Synthesis of N-Substituted Sulfamate Esters

A key application is the synthesis of sulfamate esters from alcohols or phenols. This process is not a direct reaction with triethylamine sulfamate but involves its in situ activation. A highly effective method uses triphenylphosphine ditriflate, generated from triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃PO), to activate the sulfamate salt.[3][4] The activated species is then susceptible to nucleophilic attack by an alcohol.

Caption: General workflow for sulfamate ester synthesis.

Experimental Protocol: Synthesis of a Sulfamate Ester from an Alcohol

This protocol is a generalized procedure based on the work of G. B. Hammond and B. Xu.[3][4]

-

Preparation of the Activator:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).

-

Add triphenylphosphine oxide (Ph₃PO, 1.65 eq) and cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq). Stir for 15 minutes to generate the triphenylphosphine ditriflate activator in situ.

-

Causality Note: The reaction is performed at low temperature under anhydrous conditions to ensure the stability of the highly reactive triflic anhydride and the resulting Hendrickson-type reagent.

-

-

Activation of Triethylamine Sulfamate:

-

Add a solution of triethylamine sulfamate (1.5 eq) in anhydrous CH₂Cl₂ to the activator solution at -78°C. Stir for 15 minutes.

-

-

Nucleophilic Trapping:

-

Add a solution of the desired alcohol (1.0 eq) and triethylamine (3.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Causality Note: Additional triethylamine is required to act as a base, deprotonating the alcohol to enhance its nucleophilicity and neutralizing the triflic acid byproduct generated during the reaction.[3][4]

-

-

Workup and Purification:

-

Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired sulfamate ester.

-

Analytical Characterization

Confirming the identity and purity of synthesized triethylamine sulfamate and its products is essential for reliable experimental outcomes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The triethylammonium cation will show a characteristic quartet and triplet for the ethyl groups (–CH₂– and –CH₃), along with a broad singlet for the –NH⁺ proton. The sulfamate protons (–NH₂) may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the two distinct carbons of the ethyl groups will be visible.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key stretches to identify include strong S=O bands (around 1350-1150 cm⁻¹), S-O bands, and N-H stretches (around 3300-3100 cm⁻¹) for both the ammonium and sulfamate groups.[7]

-

Titrimetry: For quality control of the reagent, potentiometric titration can be employed to quantify the active sulfur trioxide (SO₃) content after hydrolysis, as well as to determine the presence of any sulfuric acid impurity.[8]

Safety, Handling, and Storage

Triethylamine sulfamate is a salt derived from a toxic, flammable base and a corrosive acid. It should be handled with appropriate care, assuming it carries hazards associated with its precursors.

| Safety Aspect | Guideline | Source(s) |

| Hazards | Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled (derived from triethylamine). | [9][10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. Work should be conducted in a well-ventilated chemical fume hood. | [9][11][12] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge. | [9][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [9][13][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |

Conclusion

Triethylamine sulfamate is a synthetically valuable reagent whose utility belies its simple structure. As an accessible and manageable precursor for the sulfamoyl moiety, it provides a critical tool for medicinal chemists and drug development professionals. Its role in the efficient synthesis of sulfamate esters, coupled with its industrial relevance, solidifies its importance in both academic research and commercial manufacturing. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.

References

-

LookChem. (n.d.). Cas 761-02-4,triethylammonium sulphamate. Retrieved from [Link]

-

Remete, A. M., He, Y., Hammond, G. B., & Xu, B. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters, 19(21), 5944–5947. Retrieved from [Link]

-

Remete, A. M., He, Y., Hammond, G. B., & Xu, B. (2017). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC. Retrieved from [Link]

- Google Patents. (2021). CN113454060A - Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt.

-

Sguazzin, M. A. (2019). Synthesis and Applications of Sulfamates and Related Functionalities. MacSphere. Retrieved from [Link]

-

Wiley Online Library. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from [Link]

-

Ahirrao, V., Jadhav, R., More, K., Kale, R., Rane, V., Kilbile, J., Rafeeq, M., & Yeole, R. (2020). Development and Validation of Analytical Method for Triethylamine Sulfur Trioxide Complex by Potentiometric Titration. Asian Journal of Pharmaceutical Analysis, 10(4), 221-226. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 54272-29-6 | Product Name : Triethylamine Sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

-

Poirier, D., & Roy, J. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 65(25), 8479–8485. Retrieved from [Link]

-

Sdfine. (n.d.). TRIETHYLAMINE - SAFETY DATA SHEET. Retrieved from [Link]

-

BDMAEE. (2025). triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PENTA. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step synthesis of triethylammonium hydrogen sulfate ([TEA][HSO 4 ]) from triethylamine and sulfuric acid. Retrieved from [Link]

-

BDMAEE. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Triethylamine Hydrochloride Manufacturers, with SDS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Triethylamine (CAS 121-44-8). Retrieved from [Link]

-

Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses. Retrieved from [Link]

-

MDPI. (2018). Switchable-Hydrophilicity Triethylamine: Formation and Synergistic Effects of Asphaltenes in Stabilizing Emulsions Droplets. Retrieved from [Link]

-

National Toxicology Program. (1998). Nomination Background: Triethylamine (CASRN: 121-44-8). Retrieved from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

El-Gamal, M. I., Anbar, A., & Al-Said, M. S. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 548-560. Retrieved from [Link]

-

RSC Publishing. (n.d.). Triethyl amine as an effective reducing agent for sulfoxide deoxygenation. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

- Google Patents. (n.d.). US10513520B2 - Sulfamide and sulfamate inhibitors of hHint1.

Sources

- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113454060A - Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt - Google Patents [patents.google.com]

- 6. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Triethylamine Hydrochloride Manufacturers, with SDS [mubychem.com]

An In-depth Technical Guide to the Mechanism of Action of Triethylamine Sulfamate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reagent mechanisms is paramount for innovation and optimization. This guide provides an in-depth exploration of the mechanism of action of triethylamine sulfamate, a widely utilized yet often superficially understood reagent in organic synthesis. Moving beyond a simple procedural outline, this document elucidates the fundamental principles governing its reactivity, selectivity, and application, empowering the reader with the expert insights necessary for its effective and strategic implementation.

Introduction: Beyond a Simple Reagent, A Controlled Sulfating Agent

Triethylamine sulfamate is not a simple salt in the traditional sense but is more accurately described as the triethylamine-sulfur trioxide complex (Et₃N·SO₃) . This distinction is crucial to understanding its function. Sulfur trioxide (SO₃) is a powerful and highly reactive electrophile, capable of sulfating a wide range of nucleophiles. However, its direct use is often hampered by its aggressive nature, leading to side reactions and degradation of complex molecules.

The formation of a complex with a Lewis base, such as triethylamine, serves to moderate the reactivity of SO₃. Triethylamine, a tertiary amine, donates its lone pair of electrons to the electron-deficient sulfur atom of SO₃, forming a stable, solid, and easily handleable adduct. This complexation attenuates the electrophilicity of the sulfur trioxide, transforming it from a harsh and indiscriminate reagent into a selective and controllable sulfating agent. This controlled reactivity is the cornerstone of its widespread utility in modern organic synthesis, particularly in the pharmaceutical industry where the sulfation of sensitive and complex biomolecules is often required.[1][2]

The Core Mechanism: A Nucleophilic Attack on a Tamed Electrophile

The primary mechanism of action of the triethylamine-sulfur trioxide complex is the sulfation of nucleophiles , most commonly alcohols, to form sulfate esters. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the complex.

The reaction can be conceptualized in the following key steps:

-

Activation of the Substrate: In many protocols, the alcohol is treated with a base, often triethylamine itself, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. This step is not always explicitly required as the alcohol itself can be a sufficiently strong nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (or alkoxide) attacks the electrophilic sulfur atom of the triethylamine-sulfur trioxide complex. This results in the formation of a tetrahedral intermediate.

-

Dissociation and Proton Transfer: The intermediate is unstable and collapses. The bond between the sulfur and the triethylamine nitrogen breaks, releasing the triethylamine. Simultaneously or subsequently, a proton is removed from the newly attached oxygen, typically by another molecule of triethylamine acting as a base, to yield the final sulfate ester and triethylammonium salt as a byproduct.

The overall transformation can be summarized as follows:

R-OH + Et₃N·SO₃ + Et₃N → R-OSO₃⁻ + [Et₃NH]⁺

The triethylamine plays a dual role in this mechanism. Firstly, it acts as a carrier and moderator for the highly reactive sulfur trioxide. Secondly, it serves as a base to neutralize the proton generated during the reaction, driving the equilibrium towards the formation of the sulfate ester.[3]

Figure 1: Generalized mechanism of alcohol sulfation with triethylamine-sulfur trioxide.

Causality in Experimental Choices: Why Triethylamine-Sulfur Trioxide?

The selection of a sulfating agent is a critical decision in synthetic planning. The triethylamine-sulfur trioxide complex offers several distinct advantages over other common sulfating agents, which explains its prevalence in the field.

| Sulfating Agent | Key Advantages | Key Disadvantages |

| Triethylamine-SO₃ Complex | Mild and selective; solid, stable, and easy to handle; good for sensitive substrates.[4][5] | Less reactive than harsher agents; may require elevated temperatures for hindered alcohols.[1] |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive and cost-effective. | Extremely corrosive and moisture-sensitive; produces HCl gas as a byproduct; can cause degradation of sensitive molecules.[6] |

| Sulfuric Acid (H₂SO₄) | Inexpensive and readily available. | Strongly acidic, leading to side reactions like dehydration and charring; equilibrium limitations. |

| Pyridine-SO₃ Complex | Similar mildness to the triethylamine complex. | Pyridine can be difficult to remove and has toxicity concerns.[2][7] |

The choice of the triethylamine complex is often driven by the need to preserve delicate functional groups within a molecule. For complex natural products or drug candidates, the mildness of the reagent is a paramount consideration, often outweighing the need for higher reactivity.

Reactivity and Selectivity: A Matter of Steric Hindrance

The reactivity of the triethylamine-sulfur trioxide complex is influenced by the steric environment of the nucleophile. This provides a basis for regioselectivity in molecules with multiple hydroxyl groups.

-

Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols are generally sulfated more readily than secondary alcohols due to reduced steric hindrance around the hydroxyl group. Tertiary alcohols are significantly less reactive and often require more forcing conditions, if they react at all.[5] This differential reactivity allows for the selective sulfation of primary alcohols in the presence of secondary or tertiary alcohols.

-

Unhindered vs. Hindered Alcohols: Within the same class of alcohols (e.g., secondary), less sterically hindered hydroxyl groups will react preferentially. Selective sulfation of unhindered hydroxyl groups can be achieved at room temperature, while the sulfation of more hindered alcohols may necessitate heating.[1]

While comprehensive, directly comparable yield data for a wide range of alcohols under identical conditions is sparse in the literature, the general trend of reactivity is well-established: primary > secondary >> tertiary .

| Substrate Type | General Reactivity | Reported Yields (with Amine-SO₃ Complexes) |

| Primary Alcohols | High | Good to Excellent[1] |

| Secondary Alcohols | Moderate | Moderate to Good[1] |

| Tertiary Alcohols | Low | Poor to No Reaction[5] |

| Phenols | High | Good to Excellent[7] |

Note: Yields are highly substrate and condition dependent.

Experimental Protocol: Sulfation of a Primary Alcohol

This protocol provides a detailed, self-validating methodology for the sulfation of a primary alcohol using the triethylamine-sulfur trioxide complex. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize the sulfate ester of a primary alcohol.

Materials:

-

Primary Alcohol (e.g., 1-dodecanol)

-

Triethylamine-Sulfur Trioxide Complex

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Figure 2: A generalized experimental workflow for alcohol sulfation.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the primary alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the starting material.

-

Add triethylamine (1.1 eq.). This acts as a base to neutralize the proton that will be generated.

-

Cool the solution to 0 °C in an ice-water bath. Causality: This is to control the initial exotherm of the reaction upon addition of the sulfating agent.

-

-

Addition of the Sulfating Agent:

-

Slowly add the triethylamine-sulfur trioxide complex (1.2 eq.) to the stirred solution in portions over 15-30 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The sulfated product will be significantly more polar than the starting alcohol and will typically have a much lower Rf value. Causality: TLC allows for the determination of reaction completion and helps to avoid over-running the reaction, which could lead to product degradation.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Causality: The basic bicarbonate solution neutralizes any remaining acidic species and protonated triethylamine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The sulfated product, being a salt, will preferentially remain in the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove any unreacted starting material and non-polar byproducts.

-

The aqueous layer containing the desired sulfate can then be further purified by methods such as ion-exchange chromatography or by precipitation of a specific salt.

-

Conclusion: A Versatile Tool for Modern Synthesis

The triethylamine-sulfur trioxide complex is a cornerstone reagent in organic synthesis, providing a mild and selective means of introducing sulfate groups into a diverse array of molecules. Its mechanism of action, centered around the controlled delivery of an electrophilic SO₃ unit, allows for the sulfation of sensitive substrates that would not tolerate harsher conditions. By understanding the nuances of its reactivity, selectivity, and the causality behind the experimental protocols, researchers can harness the full potential of this versatile reagent to advance their synthetic endeavors in drug discovery and materials science.

References

- Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, EBC20230153.

- Mishra, A., & Varma, A. (2021). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Chemistry, 25(14), 1668-1691.

- Kelly, D. (2003). Sulfur Trioxide-Amine Adducts. Synlett, 2003(15), 2263-2264.

- Podustov, M., Dzevochko, O., & Panasenko, V. (2021).

- BenchChem. (2025). Minimizing side reactions in the sulfation of secondary alcohols. BenchChem Technical Guides.

- Fiveable. (2025). Triethylamine Definition. Fiveable Organic Chemistry.

- ChemRxiv. (2022). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv.

- Google Patents. (1968). Sulfation of a mixture of primary and secondary alcohols. US3413331A.

- ResearchGate. (2026). Triethylamine-bonded sulfonic acid {[Et3N-SO3H]Cl} as an efficient and homogeneous catalyst for the synthesis of 12 aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones.

- Google Patents. (1966).

- Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.

- Podustov, M., Dzevochko, O., & Panasenko, V. (2017). REGULARITIES OF THE PROCESS OF SULFATION OF THE MIXTURES OF ORGANIC SUBSTANCES. Eastern-European Journal of Enterprise Technologies, 5(6), 89.

- Plou, F. J., et al. (2017). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Physical Chemistry Chemical Physics, 19(39), 26733-26740.

Sources

- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. US3413331A - Sulfation of a mixture of primary and secondary alcohols - Google Patents [patents.google.com]

- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: Unveiling Triethylamine Sulfamate

An In-depth Technical Guide to Triethylamine Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Triethylamine sulfamate (CAS No. 761-02-4) is an organic salt formed from the acid-base reaction between triethylamine and sulfamic acid.[1] While seemingly a simple compound, it holds significant relevance in various industrial and research settings, most notably as a key intermediate in pharmaceutical manufacturing. Its utility also extends to applications as a corrosion inhibitor and surfactant.[1]

This guide provides a comprehensive technical overview of triethylamine sulfamate, designed for professionals in research and drug development. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, robust analytical characterization methods, and critical applications. Furthermore, this document provides essential safety and handling protocols, ensuring its effective and safe utilization in the laboratory and beyond. The narrative is structured to not only present data but to explain the underlying scientific principles, offering field-proven insights for practical application.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. Triethylamine sulfamate is characterized by the following key parameters, summarized for clarity in Table 1.

Table 1: Physicochemical Properties of Triethylamine Sulfamate

| Property | Value | Source(s) |

| CAS Number | 761-02-4 | [1] |

| IUPAC Name | N,N-diethylethanamine;sulfamic acid | |

| Synonyms | Triethylammonium sulfamate, Amidosulfuric acid·triethylamine | [1] |

| Molecular Formula | C₆H₁₅N·H₃NO₃S | [1] |

| Molecular Weight | 198.28 g/mol | [1] |

| Boiling Point | 90.5°C at 760 mmHg | [1] |

| Flash Point | 152.2°C | [1] |

| EINECS Number | 212-087-4 | [1] |

| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O | |

| InChI Key | DQMFXGQHSPWNOA-UHFFFAOYSA-N |

Note: Data such as melting point, density, and specific solubility were not consistently available in the referenced materials.

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of triethylamine sulfamate is a straightforward acid-base neutralization reaction. The tertiary amine, triethylamine, acts as a base, accepting a proton from the acidic sulfamic acid.[2][3] This reaction is typically exothermic.[4]

Experimental Protocol: Synthesis of Triethylamine Sulfamate

This protocol is adapted from methodologies described for the formation of amine sulfamate salts used in industrial synthesis.[4]

Objective: To prepare triethylammonium sulfamate from triethylamine and sulfamic acid.

Materials:

-

Sulfamic acid (H₃NO₃S)

-

Triethylamine (C₆H₁₅N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-

Preparation of Reactant Solutions:

-

In a round-bottom flask, dissolve sulfamic acid in anhydrous dichloromethane to create the primary reaction solution. The concentration can be adjusted based on the desired scale.

-

In a separate vessel, dissolve an equimolar amount of triethylamine in anhydrous dichloromethane to prepare the second reactant solution.

-

-

Reaction Execution:

-

Place the flask containing the sulfamic acid solution in an ice bath and begin stirring. This is critical to manage the heat generated during the exothermic neutralization reaction.[4]

-

Transfer the triethylamine solution to an addition funnel.

-

Add the triethylamine solution dropwise to the stirred sulfamic acid solution over a period of 30-60 minutes. Maintain the temperature below 25°C.

-

A precipitate of triethylamine sulfamate may form depending on the concentration.

-

-

Isolation and Purification:

-

Once the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

The product can be isolated by filtration if it precipitates. If it remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum.

-

Causality Behind Choices:

-

Dichloromethane: Chosen as a solvent due to its inertness and ability to dissolve both reactants, while potentially allowing the salt product to precipitate for easy isolation.[4]

-

Ice Bath & Dropwise Addition: These measures are essential for controlling the exothermicity of the reaction, preventing side reactions and ensuring safety.[4]

Caption: Synthesis workflow for Triethylamine Sulfamate.

Analytical Characterization Techniques

To ensure the identity, purity, and quality of synthesized triethylamine sulfamate, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Information Provided | Sample Preparation | Key Advantages |

| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure of the triethylammonium cation and the proton environments.[5] | Dissolve sample in a suitable deuterated solvent (e.g., DMSO-d₆). | Provides unambiguous structural confirmation and can be used for quantitative analysis.[5] |

| FTIR Spectroscopy | Identifies characteristic functional groups, confirming the presence of the triethylammonium cation (N-H, C-H stretches) and the sulfamate anion (S=O stretches).[5] | Solid sample prepared as a KBr pellet or analyzed via ATR. | Rapid, non-destructive, and requires minimal sample preparation.[5] |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the triethylammonium cation ([Et₃NH]⁺), confirming its elemental composition.[5] | Dissolve sample in a suitable solvent (e.g., methanol) and analyze via electrospray ionization (ESI). | Provides highly accurate mass data for definitive formula confirmation.[5] |

| Acid-Base Titration | Quantifies the purity of the salt by titrating the basic triethylamine component with a standardized acid.[6] | Dissolve a known weight of the sample in water or an appropriate solvent. | A cost-effective and precise method for determining overall purity and assay.[6] |

Applications in Research and Drug Development

The utility of triethylamine sulfamate and its related chemical structures is particularly pronounced in the pharmaceutical industry.

Key Intermediate for Acesulfame Potassium (Ace-K)

The most prominent industrial application of triethylamine sulfamate is as a critical intermediate in the production of acesulfame potassium, a widely used artificial sweetener.[4] In this process, the triethylamine sulfamate is reacted with diketene in an acylation reaction to form acetoacetamide-N-sulfonic acid triethylamine salt. This intermediate is then further processed to yield the final Ace-K product. The use of triethylamine sulfamate provides a stable and reliable method for introducing the sulfamate moiety.[4]

Building Block for Sulfamate-Containing Drugs

The sulfamate functional group is a recognized pharmacophore present in a variety of clinically significant drugs.[7] These compounds can target a range of molecular targets, including steroid sulfatase and carbonic anhydrases.[7] This makes them relevant for treating conditions from hormone-dependent cancers to epilepsy and glaucoma.[7] As a readily available source of the sulfamate group, triethylamine sulfamate serves as a valuable building block for the synthesis and discovery of new sulfamate-based therapeutic agents.

Broader Chemical Context: Sulfation Reagents

While triethylamine sulfamate is a salt, the closely related triethylamine sulfur trioxide complex (TEA-SO₃) is a vital sulfating agent in organic synthesis.[8] This complex is easier to handle and more selective than reagents like sulfur trioxide itself. Understanding the chemistry of TEA-SO₃ provides valuable context for the role of triethylamine-based reagents in the synthesis of complex molecules, including various drug substances.[8]

Safety, Handling, and Storage

Safe handling of any chemical reagent is paramount. The safety profile of triethylamine sulfamate is primarily dictated by its constituent components, particularly triethylamine, which is a hazardous substance.

Hazard Profile:

-

Triethylamine (Reactant): Classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9][10] Acute exposure to vapors can cause eye irritation and a phenomenon known as "blue haze" or "smoky vision," which is reversible.[11]

-

Sulfamic Acid (Reactant): A corrosive solid that can cause skin and eye irritation or burns upon contact.

Recommended Handling Protocols:

-

Engineering Controls: Always handle triethylamine sulfamate and its precursors in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[10]

-

Static Discharge: Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors, especially when handling triethylamine.[9][12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[10][12]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[10][12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[12]

References

-

LookChem. Cas 761-02-4, triethylammonium sulphamate. [Link]

-

Organic Letters - ACS Publications. Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. [Link]

-

PMC. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. [Link]

- Google Patents. CN113454060A - Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt.

-

Asian Journal of Pharmaceutical Analysis. Development and validation of analytical method for quality assessment of triethylamine sulfur trioxide complex. [Link]

-

Pharmaffiliates. CAS No : 54272-29-6 | Product Name : Triethylamine Sulfate. [Link]

-

BDMAEE. triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. [Link]

-

Labbox. UN1296 Triethylamine 99.5% Analytical Grade. [Link]

-

PENTA. Triethylamine - SAFETY DATA SHEET. [Link]

-

Wikipedia. Triethylamine. [Link]

-

ResearchGate. One-step synthesis of triethylammonium hydrogen sulfate ([TEA][HSO 4 ]) from triethylamine and sulfuric acid. [Link]

-

PharmaCompass.com. Triethylamine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PubMed. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]

-

National Toxicology Program. Nomination Background: Triethylamine (CASRN: 121-44-8). [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

Sources

- 1. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]

- 2. bdmaee.net [bdmaee.net]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. CN113454060A - Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Triethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. fishersci.com [fishersci.com]

- 13. labbox.es [labbox.es]

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine sulfamate, a salt formed from the neutralization of sulfamic acid with triethylamine, is a compound of increasing interest in various chemical and pharmaceutical applications. Its utility as a reagent and intermediate stems from the combined properties of the triethylammonium cation and the sulfamate anion. This guide provides a comprehensive overview of the known physical and chemical properties of triethylamine sulfamate, including its synthesis, spectral characteristics, thermal behavior, and solubility. Detailed experimental protocols for its preparation and characterization are presented, alongside an exploration of its role in organic synthesis and potential applications in drug development. This document is intended to serve as a valuable technical resource for researchers and professionals working with this versatile compound.

Introduction: The Synergy of a Tertiary Amine and a Sulfamic Acid

Triethylamine sulfamate, systematically named triethylammonium sulfamate, is an organic salt with the chemical formula (C₂H₅)₃NH⁺SO₃NH₂⁻. It is formed through the acid-base reaction between triethylamine, a sterically hindered yet effective organic base, and sulfamic acid, a strong monoprotic acid. The resulting salt's properties are a composite of its constituent ions: the bulky, non-nucleophilic triethylammonium cation and the sulfamate anion, a functional group of interest in medicinal chemistry.[1]

The sulfamate moiety is a key pharmacophore in a number of approved drugs, where it can act as a bioisostere for other functional groups and contribute to the molecule's biological activity and pharmacokinetic profile.[2] Triethylamine is a widely used base in organic synthesis, valued for its ability to scavenge protons without participating in nucleophilic side reactions.[3] The combination of these two entities in triethylamine sulfamate makes it a potentially useful reagent and intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5]

This guide will delve into the specific physical and chemical characteristics of triethylamine sulfamate, providing a foundational understanding for its effective use in a laboratory and developmental setting.

Synthesis and Molecular Structure

The synthesis of triethylamine sulfamate is a straightforward acid-base neutralization reaction. The reaction is typically performed by the careful addition of one reactant to the other in a suitable solvent, followed by isolation of the resulting salt.

Synthesis Reaction

The general reaction for the formation of triethylamine sulfamate is as follows:

Caption: Synthesis of Triethylamine Sulfamate.

Experimental Protocol: Synthesis of Triethylamine Sulfamate

This protocol describes a general method for the laboratory-scale synthesis of triethylamine sulfamate.

Materials:

-

Sulfamic acid (H₂NSO₃H)

-

Triethylamine ((C₂H₅)₃N)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of sulfamic acid in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add one molar equivalent of triethylamine dropwise to the cooled solution using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

A white precipitate of triethylamine sulfamate will form upon addition.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature.

-

Collect the precipitated salt by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified triethylamine sulfamate under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of the reactants and product.

-

Ice Bath and Slow Addition: The neutralization reaction is exothermic. Cooling the reaction mixture and adding the triethylamine slowly prevents a rapid temperature increase, which could lead to side reactions or solvent boiling.

-

Washing with a Non-polar Solvent: Washing the product with a non-polar solvent like diethyl ether helps to remove any residual, more non-polar starting materials (like triethylamine) without dissolving the ionic product.

Physical Properties

The physical properties of triethylamine sulfamate are characteristic of an organic salt. However, detailed experimental data in the peer-reviewed literature is sparse. The following table summarizes the available information, primarily from chemical supplier data sheets.

| Property | Value | Source(s) |

| CAS Number | 761-02-4 | [6] |

| Molecular Formula | C₆H₁₈N₂O₃S | [6] |

| Molecular Weight | 198.28 g/mol | [6] |

| Appearance | White crystalline solid (reported) | [7] |

| Melting Point | Not available (may decompose) | [6] |

| Boiling Point | 90.5 °C at 760 mmHg | [6] |

| Flash Point | 152.2 °C | [6] |

| Solubility | Soluble in water. | [7] |

| Hygroscopicity | Expected to be hygroscopic. | [8][9] |

Note on Physical State and Melting Point: While some sources describe triethylammonium sulfate as a white crystalline solid, the lack of a defined melting point for triethylamine sulfamate from multiple suppliers suggests that it may exist as a liquid at room temperature or decompose upon heating. The closely related triethylammonium hydrogen sulfate is reported as a hygroscopic liquid at room temperature.[10] Further experimental characterization is required to definitively determine the physical state and melting behavior of pure triethylamine sulfamate.

Chemical Properties and Reactivity

The chemical properties of triethylamine sulfamate are dictated by the interplay of the triethylammonium cation and the sulfamate anion.

Thermal Stability

Experimental Protocol: Thermal Analysis (TGA/DSC)

To definitively determine the thermal stability of triethylamine sulfamate, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.[14][15][16]

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Procedure:

-

Accurately weigh a small sample (5-10 mg) of dry triethylamine sulfamate into an appropriate TGA/DSC pan (e.g., alumina).

-

Place the sample pan and a reference pan in the instrument.

-

Heat the sample from ambient temperature to a final temperature of at least 500 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Data Interpretation:

-

TGA Curve: A step-wise decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

-

DSC Curve: Endothermic or exothermic peaks will correspond to phase transitions (e.g., melting) or decomposition events.

Solubility

As an ionic compound, triethylamine sulfamate is expected to be soluble in polar solvents and less soluble in non-polar solvents.[17]

Experimental Protocol: Qualitative Solubility Determination

Materials:

-

Triethylamine sulfamate

-

A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

Procedure:

-

To a series of test tubes, add approximately 10-20 mg of triethylamine sulfamate.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the mixtures (e.g., by vortexing) for 1-2 minutes.

-

Visually observe and record whether the solid has completely dissolved, partially dissolved, or remained insoluble.

A more quantitative determination of solubility can be achieved using techniques like gravimetric analysis or by creating a calibration curve with a suitable analytical method (e.g., HPLC-UV) and analyzing saturated solutions.[18][19]

Hygroscopicity

Alkylaminium sulfates are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9][20] It is highly probable that triethylamine sulfamate shares this property. This is an important consideration for its storage and handling, as the presence of water can affect its physical state and reactivity.

Recommendation: Triethylamine sulfamate should be stored in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of triethylamine sulfamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the triethylammonium cation is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). The N-H proton will appear as a broad singlet. The protons of the sulfamate anion (-NH₂) will also likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should show two signals corresponding to the methyl and methylene carbons of the ethyl groups in the triethylammonium cation.[12][20][21]

Illustrative ¹H and ¹³C NMR Data for the Triethylammonium Cation: While a definitive spectrum for pure triethylamine sulfamate is not available, data from related triethylammonium salts can provide an expected range for the chemical shifts. For example, in the ¹H NMR spectrum of triethylammonium sulfate in CDCl₃, the methyl protons appear as a triplet around 1.3 ppm and the methylene protons as a quartet around 3.2 ppm.[22]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve a small amount of triethylamine sulfamate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of triethylamine sulfamate will exhibit characteristic absorption bands for the functional groups present in both the cation and the anion.[23][24][25][26]

Expected Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (sulfamate -NH₂ and R₃N-H⁺) |

| 2980-2850 | C-H stretching (alkyl groups) |

| ~1600 | N-H bending |

| ~1250 | S=O asymmetric stretching |

| ~1050 | S=O symmetric stretching |

| ~1170 | C-N stretching |

The FTIR spectrum of triethylammonium sulfate shows a broad band for the N-H stretch and characteristic peaks for the C-H and S=O vibrations, which would be similar in triethylamine sulfamate.[22]

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

FTIR Spectrometer

Procedure:

-

Prepare a sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Applications in Organic Synthesis and Drug Development

While specific, widespread applications of triethylamine sulfamate as a standalone reagent are not extensively documented, its constituent parts suggest its utility in several areas.

Role in Organic Synthesis

-

In situ Formation of Sulfamoylating Agents: Triethylamine is often used as a base in reactions involving sulfamoyl chlorides to synthesize substituted sulfamides. Triethylamine sulfamate can be considered a pre-formed salt that could potentially be used in similar transformations.

-

Source of the Sulfamate Moiety: As a stable, solid salt, triethylamine sulfamate could serve as a convenient and easy-to-handle source of the sulfamate anion for nucleophilic reactions.

-

Phase Transfer Catalyst: The ionic nature of triethylamine sulfamate suggests its potential use as a phase transfer catalyst in biphasic reactions.

Relevance to Drug Development

The sulfamate functional group is present in several important drugs, including:

-

Topiramate: An anticonvulsant and migraine prophylactic.

-

Irosustat (a steroid sulfatase inhibitor): Investigated for the treatment of hormone-dependent cancers.

The synthesis of these and other sulfamate-containing APIs often involves a sulfamoylation step where a base like triethylamine is used.[3][27] While triethylamine sulfamate itself may not be a direct precursor, its study provides valuable insights into the chemistry of the sulfamate functional group and its salts, which is highly relevant to the process development of such pharmaceuticals.[13]

Caption: Potential Roles of Triethylamine Sulfamate.

Safety and Handling

Detailed safety information specifically for triethylamine sulfamate is not widely available. However, based on its components, the following precautions should be taken:

-

Triethylamine: Is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Sulfamic Acid: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

Triethylamine sulfamate, as a salt, is likely to be less volatile than triethylamine. However, it should still be handled with care, avoiding the creation of dust and direct contact. As with all chemicals, consult the Safety Data Sheet (SDS) before use.

Conclusion

Triethylamine sulfamate is an organic salt with properties that make it a compound of interest for further investigation. While a complete physicochemical profile is not yet available in the public domain, this guide has synthesized the existing data and provided a framework for its further characterization. Its straightforward synthesis and the combined features of the triethylammonium cation and the medicinally relevant sulfamate anion suggest potential applications in organic synthesis and as an intermediate in the development of new pharmaceutical agents. Further research to fully elucidate its physical and chemical properties is warranted and will undoubtedly expand its utility in the scientific community.

References

-

Khan, A. A., et al. (2020). Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. Journal of Molecular Liquids, 318, 114279. [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Qiu, C., & Zhang, R. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Atmospheric Chemistry and Physics, 15(15), 9431-9443. [Link]

-

Yao, L., et al. (2016). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Atmospheric Chemistry and Physics, 16(4), 2133-2144. [Link]

-

ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). [Link]

-

MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). [Link]

-

Jin, G., Li, Z., & Zhao, Z. (2020). (a) 1 H NMR Spectra of Triethylamine Sulfonate, (b) FTIR Spectra, and (c) XPS Spectrums of PSF-SO3 --ILs. [Link]

-

SpectraBase. (n.d.). Triethylmethylammonium chloride. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, DMSO-d6 + CDCl3 (3 : 1) + a drop of triethyl amine, simulated) (NP0030289). [Link]

-

Wooller, S. K., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294-9298. [Link]

-

LookChem. (n.d.). Cas 761-02-4,triethylammonium sulphamate. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c)... [Link]

-

ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). [Link]

-

Al-Hourani, B. J. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(6), 434-455. [Link]

-

Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2012). Journal of Analytical Methods in Chemistry. [Link]

-

ScienceMadness Discussion Board. (2006). Decomposition of sulfamate. [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

-

MDPI. (2023). Comprehensive Study of the Ammonium Sulfamate–Urea Binary System. [Link]

-

Gagnon, D., & Gauthier, D. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters, 2(23), 3679-3681. [Link]

-

Request PDF. (n.d.). Triethylammonium Hydrogen Sulfate [Et 3 NH][HSO 4 ] as an Efficient Ionic Liquid Catalyst for the Synthesis of Coumarin Derivatives. [Link]

-

Ueji, K., Tomono, K., & Miyamura, K. (2003). Crystal Structure of the Triethylammonium Salt of 3-Carboxymethyl-5-[2-(3-decyl-2-benzothiazolidene)ethylidene]-2-thioxo-4-thiazolidinone. X-ray Structure Analysis Online, 19, 43-44. [Link]

-

ResearchGate. (2021). Hygroscopicity of Microplastic and Mixed Microplastic Aqueous Ammonium Sulfate Systems. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. [Link]

-

Effect of use of methyltriethylamonium chloride individually and combined with n- butylamine on the characteristics of the ZSM-12 zeolite crystallization process. (2022). Revista Colombiana de Química, 51(1), 35-43. [Link]

-

Sguazzin, M. A. (2021). Synthesis and Applications of Sulfamates and Related Functionalities (Doctoral dissertation, McMaster University). [Link]

-

Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]

-

Martínez, F., & Gómez, A. (2020). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules, 25(22), 5369. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for triethylamine modified tassels. [Link]

-

Request PDF. (n.d.). Experimental and Theoretical Investigation of Triethylamine Hydrochloride Solubility in Acetonitrile–Dimethyl Carbonate Mixtures. [Link]

-

National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. [Link]

-

ScienceMadness Discussion Board. (2011). Triethylamine complexes. [Link]

-

MDPI. (2026). Synthesis and Application of P(EDOT-co-Py)@MWCNT Hybrid as Cathode Electrode for Aqueous Aluminum-Ion Batteries. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 6. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]

- 7. CAS 54272-29-6: Triethylammonium sulfate | CymitQuimica [cymitquimica.com]

- 8. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities [ouci.dntb.gov.ua]

- 10. Triethylammonium Sulfate – Ionic Liquid Catalyst & Solvent [benchchem.com]

- 11. physchemres.org [physchemres.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 16. rigaku.com [rigaku.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Figure F-1, [Infrared Absorption Spectrum of Triethylamine]. - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Triethylamine Sulfamate: An In-Depth Technical Guide to Safety, Handling, and Experimental Workflows

Introduction and Chemical Identity

Triethylamine sulfamate (TEAS), formally known as triethylammonium sulfamate (CAS 761-02-4), is an organic salt formed by the equimolar neutralization of sulfamic acid with triethylamine[1]. In modern chemical synthesis and industrial applications, TEAS serves dual roles: it acts as an effective corrosion inhibitor in metalworking fluids[1], and functions as a critical intermediate in both the synthesis of N-substituted sulfamate esters[2] and the production of artificial sweeteners like Acesulfame K[3].

Unlike highly volatile free amines, the quaternary ammonium structure of TEAS significantly reduces its vapor pressure. However, its handling requires stringent safety protocols due to the inherent reactivity of its precursors and its potential to act as a surfactant in environmental systems[1].

Physicochemical Properties & Toxicology

Understanding the physicochemical baseline of TEAS is crucial for predicting its behavior in solution and under thermal stress.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 761-02-4 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C6H15N·H3NO3S | 1:1 adduct of triethylamine and sulfamic acid[4]. |

| Boiling Point | 90.5°C at 760 mmHg | Indicates a high potential for thermal decomposition before boiling[1]. |

| Flash Point | 152.2°C | Lower flammability risk compared to free triethylamine[1]. |

| Vapor Pressure | 56.1 mmHg at 25°C | Moderate volatility; necessitates proper ventilation to prevent inhalation[1]. |

Toxicological Causality: While TEAS is less hazardous than neat triethylamine—which is a Category 1A skin corrosive and highly flammable liquid[5]—the salt can dissociate under extreme pH or thermal conditions. If dissociation occurs, the release of free triethylamine poses acute inhalation and dermal toxicity risks[5]. Therefore, maintaining TEAS in a stable, neutral-to-slightly-basic environment is a non-negotiable parameter in experimental design.

Safety and Handling Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, safety protocols must be designed as self-validating systems. This means the workflow inherently checks for safety compliance through observable physicochemical changes.

Personal Protective Equipment (PPE) & Engineering Controls

-

Ventilation: All handling must occur in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: Prevents exposure to amine vapors if localized heating causes premature dissociation[5].

-

PPE: Nitrile gloves (double-gloved for synthesis), splash-proof chemical goggles, and a flame-resistant lab coat.

-

Storage: Store in a cool, dry environment away from strong oxidizers and strong bases. Causality: Strong bases will deprotonate the triethylammonium cation, releasing toxic triethylamine gas.

Spill Response Workflow

If a spill occurs, the response must be systematic to prevent aerosolization of the salt or its precursors.

Step-by-step safety and spill response protocol for triethylammonium sulfamate.

Experimental Workflows

The following protocols detail the synthesis of TEAS and its subsequent application. Every step includes the mechanistic rationale (causality) to ensure the researcher understands why the action is performed.

Protocol 1: In Situ Synthesis of Triethylammonium Sulfamate

This protocol describes the preparation of the sulfamic acid salt, ensuring complete conversion without thermal degradation[6].

Step-by-Step Methodology:

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar. Purge the system with dry nitrogen (N2) to exclude ambient moisture, which can interfere with downstream activation steps[6].

-

Suspension: Suspend sulfamic acid (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) or acetonitrile (0.33 M)[6]. Causality: Sulfamic acid is practically insoluble in these solvents at room temperature; the reaction will proceed as a heterogeneous-to-homogeneous transition, serving as a visual self-validation of reaction progress.

-

Thermal Control: Cool the suspension to 0°C using an ice-water bath[6]. Causality: The neutralization reaction is highly exothermic. Cooling prevents the volatilization of the incoming amine and avoids thermal decomposition of the resulting sulfamate salt.

-

Amine Addition: Add triethylamine (1.1 equiv) dropwise via a syringe over 15 minutes[6]. Causality: The slight stoichiometric excess of triethylamine ensures complete consumption of the corrosive sulfamic acid and maintains a slightly basic environment to stabilize the salt[3].

-

Validation: Stir the reaction for 0.5 hours at 0°C, then allow it to warm to room temperature[6]. The transition from a cloudy suspension to a clear, colorless-to-pale-yellow solution validates the successful formation of TEAS[6].

-

Isolation: Remove the solvent under reduced pressure to yield the triethylammonium sulfamate salt, which can typically be used without further purification[6].

Protocol 2: Synthesis of N-Substituted Sulfamate Esters

TEAS is highly valued as a precursor for sulfamate esters, avoiding the use of harsh sulfuryl chloride[2].

Step-by-Step Methodology:

-

Activation: Dissolve TEAS (1.5 equiv) in anhydrous CH2Cl2 (1.0 mL per mmol) and cool to 0°C[6].

-

Reagent Addition: Introduce the solution via cannula to a pre-cooled solution of triphenylphosphine ditriflate (generated in situ from triphenylphosphine oxide and triflic anhydride)[2]. Causality: Triphenylphosphine ditriflate acts as a powerful activating agent, driving the reaction forward by forming a strong phosphorus-oxygen double bond, which is critical for overcoming the poor electrophilicity of the sulfamate salt[2].

-

Nucleophilic Trapping: Add the target aliphatic alcohol or phenol (1.0 equiv). Causality: The activated sulfamate intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired N-substituted sulfamate ester in high yields[2].

-

Completion: Stir for 15 minutes at 0°C, then quench and purify via standard silica gel chromatography[6].

Workflow for the synthesis of triethylammonium sulfamate and subsequent esterification.

Conclusion

Triethylamine sulfamate represents a critical nexus between industrial utility and advanced organic synthesis. By adhering to the self-validating protocols outlined above, researchers can safely harness its potential while mitigating the risks associated with its precursor components. The integration of stringent thermal controls and stoichiometric precision ensures both the safety of the operator and the chemical integrity of the synthesized products.

References

- triethylammonium sulphamate Basic inform

- Sulfamate Esters Guide C(3)

- Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditrifl

- US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts - Google P

- Triéthylamine 121-44-8 wiki - Fr - Guidechem -

- Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1 - EPA NEPIS -

Sources

- 1. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]

- 2. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts - Google Patents [patents.google.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. guidechem.com [guidechem.com]

- 6. Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triethylamine Sulfamate as a Versatile Sulfating Agent

Introduction: Navigating the Landscape of Chemical Sulfation

In the realms of medicinal chemistry, drug development, and materials science, the introduction of a sulfate moiety can profoundly alter the physicochemical and biological properties of a molecule. Sulfation is a critical transformation that can enhance water solubility, modulate biological activity, and facilitate detoxification processes.[1] Nature itself employs sulfation to regulate a myriad of physiological and pathological pathways.[1] For the synthetic chemist, the choice of the sulfating agent is paramount to achieving desired outcomes with efficiency and precision.

Among the arsenal of sulfating agents, sulfur trioxide-amine complexes have emerged as highly effective reagents, offering a favorable balance of reactivity and selectivity.[2] This guide provides an in-depth exploration of triethylamine sulfamate (triethylamine-sulfur trioxide complex, Et₃N·SO₃), a versatile and widely utilized member of this class. We will delve into its synthesis, mechanism of action, and practical applications, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Understanding Triethylamine Sulfamate: A Reagent Profile

Triethylamine sulfamate is a stable, crystalline solid formed from the Lewis acid-base adduct of sulfur trioxide (SO₃) and triethylamine (Et₃N).[1][2] This complexation tames the aggressive reactivity of free SO₃, rendering it a more manageable and selective sulfating agent.[1]

Key Properties:

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅N·SO₃ | [3] |

| Molecular Weight | 181.25 g/mol | |

| Appearance | White to slightly pale yellow crystalline powder | [4] |

| Melting Point | ~85-93°C | [4] |

| Stability | Relatively stable in aqueous solution compared to pyridine-SO₃ complex | [2] |

The quality of the triethylamine sulfamate reagent is crucial for reproducible sulfation outcomes, as the active sulfur trioxide content can vary.[2] It is advisable to use a high-purity grade or to determine the active SO₃ content prior to use.[2]

The Rationale for Choosing Triethylamine Sulfamate

The selection of a sulfating agent is a critical decision in synthetic design. Triethylamine sulfamate offers several advantages over other common reagents.

| Sulfating Agent | Key Advantages | Key Disadvantages |

| Triethylamine Sulfamate (Et₃N·SO₃) | Good for sulfating alcoholic groups[1]; relatively stable and easy to handle[2]; less toxic than pyridine-based reagents. | Can require a stoichiometric excess; purification of the sulfated product can be challenging.[1] |

| Pyridine-Sulfur Trioxide (Py·SO₃) | Widely used for a variety of substrates.[1] | Pyridine can be difficult to remove completely and is toxic[1]; the complex can be less stable than Et₃N·SO₃.[2] |

| Trimethylamine-Sulfur Trioxide (Me₃N·SO₃) | Effective for sulfating alcohols and phenols.[1][5] | Trimethylamine is a gas at room temperature, making the complex preparation more challenging. |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive and cost-effective. | Generates corrosive HCl gas[6]; often requires low temperatures and stringent anhydrous conditions.[7] |

| Sulfamic Acid (H₂NSO₃H) | A milder alternative for specific applications.[1] | Less reactive than SO₃ complexes, often requiring higher temperatures or catalysts.[1] |

Reaction Mechanism: A Stepwise Look at Sulfation

The sulfation of an alcohol with triethylamine sulfamate proceeds through a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the SO₃ complex.

Figure 1: General mechanism of alcohol sulfation.

The triethylamine acts as a carrier for the sulfur trioxide and as a base to neutralize the proton released during the reaction, forming the triethylammonium salt of the sulfate ester.

Experimental Protocols

Safety First: Triethylamine-sulfur trioxide complex is a corrosive solid that can cause severe skin burns and eye damage.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Protocol 1: General Procedure for the Sulfation of Primary Alcohols

This protocol provides a general method for the sulfation of primary alcohols. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

-

Primary alcohol

-

Triethylamine-sulfur trioxide complex (≥95%)

-